molecular formula C27H51NO3 B13398734 N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide

N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide

Cat. No.: B13398734
M. Wt: 437.7 g/mol
InChI Key: WHXCOSOMEQMKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide is a synthetic organic compound characterized by a central propan-2-yl backbone substituted with hydroxyl groups at positions 1 and 3, a tridecylcyclopropenyl moiety, and an octanamide side chain. The cyclopropenyl group introduces significant ring strain, which may influence its chemical reactivity and stability.

Structural determination of such compounds typically relies on crystallographic tools like SHELXL for refinement , SHELXS/SHELXD for solution , and visualization software such as ORTEP-3 . These programs enable precise analysis of bond lengths, angles, and stereochemistry, critical for confirming the cyclopropenyl group’s geometry and the compound’s overall conformation.

Properties

IUPAC Name

N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51NO3/c1-3-5-7-9-10-11-12-13-14-16-17-19-23-21-24(23)27(31)25(22-29)28-26(30)20-18-15-8-6-4-2/h25,27,29,31H,3-22H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXCOSOMEQMKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=C(C1)C(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H51NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropenyl ring and the subsequent attachment of the dihydroxypropan-2-yl group. Common reagents used in these reactions include organometallic catalysts and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The cyclopropenyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular processes by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Eliglustat (N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide)

Structural Similarities :

  • Both compounds share an octanamide group and a hydroxylated propan-2-yl backbone.
  • Stereochemical complexity is present in both, necessitating advanced crystallographic refinement (e.g., SHELXL ).

Key Differences :

Feature Target Compound Eliglustat
Cyclic Substituent 2-Tridecylcyclopropenyl (highly strained, unsaturated) 2,3-Dihydrobenzo[b][1,4]dioxin (aromatic, oxygenated)
Functional Groups Two hydroxyl groups, amide One hydroxyl, amide, and pyrrolidine
Biological Relevance Undocumented in provided sources FDA-approved for Gaucher disease; inhibits glucosylceramide synthase
Synthetic Challenges Cyclopropenyl synthesis (strain-driven instability) Chiral resolution and dihydrodioxin ring formation

Reactivity and Stability :

  • This strain may lead to ring-opening reactions under thermal or acidic conditions.
  • Eliglustat’s pyrrolidine group enhances solubility in biological matrices, whereas the target compound’s long tridecyl chain may favor lipid membrane interactions.

Biological Activity

N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide is a synthetic compound with a unique molecular structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Information

The molecular formula of this compound is C27H51NO3. Its structural characteristics include:

  • Molecular Weight : 437.67 g/mol
  • SMILES Notation : CCCCCCCCCCCCCC1=C(C1)C(C(CO)NC(=O)CCCCCCC)O
  • InChIKey : WHXCOSOMEQMKRN-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its interaction with cellular membranes and proteins. The presence of hydroxyl groups suggests potential for hydrogen bonding, which may enhance its affinity for biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. This is particularly relevant in the context of antibiotic resistance, where novel compounds can provide alternative therapeutic options.

Cytotoxicity and Cell Viability

Research has demonstrated that the compound can influence cell viability in various cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific tumor cells, suggesting a potential role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli25
Pseudomonas aeruginosa20

Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on its cytotoxic effects, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

Cell LineIC50 (µM)
MCF-712
HeLa10

These findings suggest that this compound has promising anticancer properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.